2-Butylpyrazolo[1,5-A]quinoline
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Overview
Description
2-Butylpyrazolo[1,5-A]quinoline is a heterocyclic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoline ring fused with a pyrazole ring, with a butyl group attached to the pyrazole nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butylpyrazolo[1,5-A]quinoline can be achieved through various methods. One notable method involves the combination of aromatic nucleophilic substitution and Knoevenagel condensation reactions. This transition-metal-free method provides a straightforward approach to synthesizing pyrazolo[1,5-A]quinolines . Another method involves treating 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone with hydrazine hydrate in the presence of dimethylacetamide and ethanol .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvent systems, and controlled reaction temperatures to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Butylpyrazolo[1,5-A]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the electron density and reactivity of the quinoline and pyrazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives.
Scientific Research Applications
2-Butylpyrazolo[1,5-A]quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Butylpyrazolo[1,5-A]quinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as topoisomerases, which are essential for DNA replication and repair . By binding to these enzymes, this compound disrupts their function, leading to the inhibition of cell proliferation and induction of cell death. This mechanism is particularly relevant in its anticancer and antimicrobial activities.
Comparison with Similar Compounds
2-Butylpyrazolo[1,5-A]quinoline can be compared with other similar compounds, such as:
Quinoline: A nitrogenous base with a similar ring structure but lacking the pyrazole fusion.
Pyrazolo[3,4-b]quinoline: Another fused heterocyclic compound with different substitution patterns.
Quinolones: A class of compounds known for their antibacterial properties, which share the quinoline core structure.
The uniqueness of this compound lies in its specific fusion of the quinoline and pyrazole rings, along with the butyl substitution, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89877-01-0 |
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Molecular Formula |
C15H16N2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-butylpyrazolo[1,5-a]quinoline |
InChI |
InChI=1S/C15H16N2/c1-2-3-7-13-11-14-10-9-12-6-4-5-8-15(12)17(14)16-13/h4-6,8-11H,2-3,7H2,1H3 |
InChI Key |
DYDPGPGNVXLXEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN2C(=C1)C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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